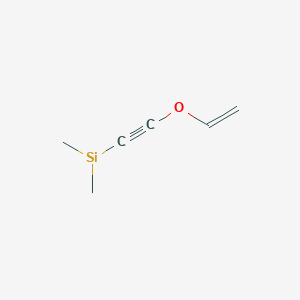![molecular formula C17H34O7 B14370021 Bis[2-(2-butoxyethoxy)ethyl] carbonate CAS No. 91651-98-8](/img/structure/B14370021.png)
Bis[2-(2-butoxyethoxy)ethyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-butoxyethoxy)ethyl] carbonate is an organic compound with the molecular formula C17H34O7. It is a carbonate ester, which is characterized by the presence of two butoxyethoxy groups attached to the central carbonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-butoxyethoxy)ethyl] carbonate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonates and other oxidation products.
Aplicaciones Científicas De Investigación
Bis[2-(2-butoxyethoxy)ethyl] carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of Bis[2-(2-butoxyethoxy)ethyl] carbonate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release 2-(2-butoxyethoxy)ethanol, which can then participate in various metabolic pathways. The carbonate moiety can also interact with other molecules, facilitating the formation of biodegradable polymers.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) carbonate: Another carbonate ester with similar properties but different alkyl groups.
Bis(2-butoxyethyl) adipate: A related compound with an adipate ester instead of a carbonate ester.
Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] carbonate is unique due to its specific combination of butoxyethoxy groups and carbonate ester functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
91651-98-8 |
|---|---|
Fórmula molecular |
C17H34O7 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
bis[2-(2-butoxyethoxy)ethyl] carbonate |
InChI |
InChI=1S/C17H34O7/c1-3-5-7-19-9-11-21-13-15-23-17(18)24-16-14-22-12-10-20-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
BWEQQRIWKLPKEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
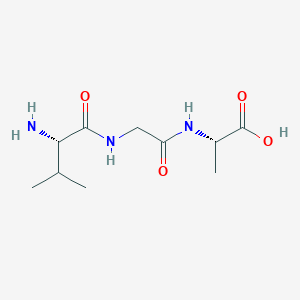
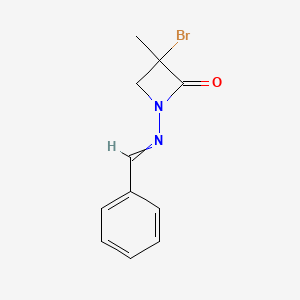
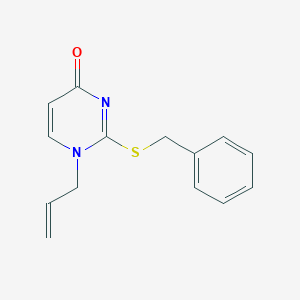
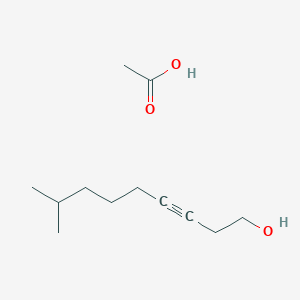
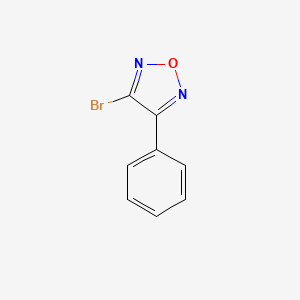
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
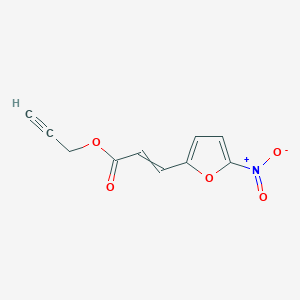

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
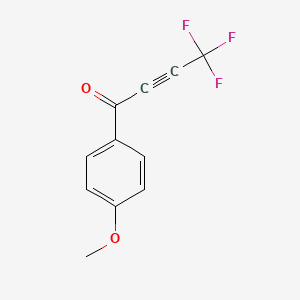
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
